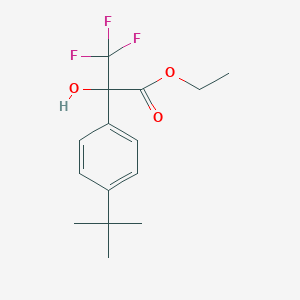
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that belongs to the class of esters It features a trifluoromethyl group, a tert-butylphenyl group, and a hydroxypropionic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structural properties make it a valuable tool in studying biochemical pathways and molecular interactions.
Industry: Used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
tert-Butyl esters: A class of esters known for their stability and use in protecting groups during organic synthesis
Uniqueness
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This feature makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C15H19F3O3 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
ethyl 2-(4-tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H19F3O3/c1-5-21-12(19)14(20,15(16,17)18)11-8-6-10(7-9-11)13(2,3)4/h6-9,20H,5H2,1-4H3 |
Clé InChI |
HLBAIBXAQICWTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)

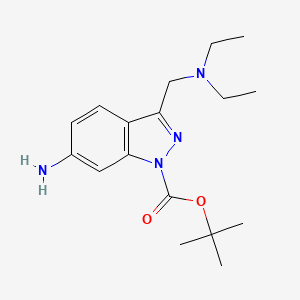
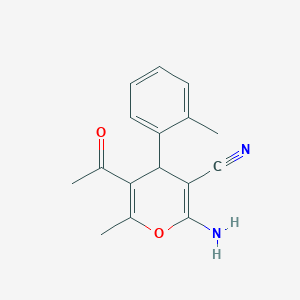



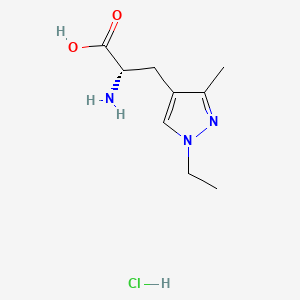
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
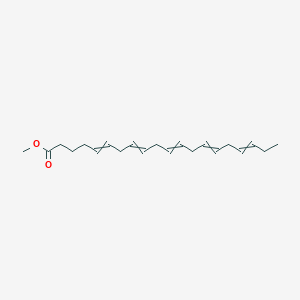
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)
